molecular formula C5H4N2O2S B3301753 3-Pyridinethiol, 6-nitro- CAS No. 912545-87-0

3-Pyridinethiol, 6-nitro-

Cat. No.: B3301753
CAS No.: 912545-87-0
M. Wt: 156.16 g/mol
InChI Key: GRFRHEAGIVWTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinethiol, 6-nitro- is a heterocyclic compound with the molecular formula C5H4N2O2S. It is a derivative of pyridine, characterized by the presence of a nitro group at the 6th position and a thiol group at the 3rd position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinethiol, 6-nitro- typically involves the nitration of pyridine derivatives followed by thiolation. One common method involves the reaction of 3-chloropyridine with sodium nitrite in the presence of sulfuric acid to introduce the nitro group. The resulting 3-nitropyridine is then treated with thiourea under basic conditions to yield 3-Pyridinethiol, 6-nitro-.

Industrial Production Methods

Industrial production of 3-Pyridinethiol, 6-nitro- often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinethiol, 6-nitro- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinethiol, 6-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinethiol, 6-nitro- involves its interaction with cellular components. The thiol group can form disulfide bonds with proteins, affecting their function. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and other cellular targets. These interactions can lead to antimicrobial effects or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitropyridine-2-thiol
  • 5-Bromopyridine-2-thiol
  • 2-Mercaptopyridine

Uniqueness

3-Pyridinethiol, 6-nitro- is unique due to the presence of both a nitro and a thiol group, which imparts distinct reactivity and biological activity

Properties

IUPAC Name

6-nitropyridine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S/c8-7(9)5-2-1-4(10)3-6-5/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFRHEAGIVWTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314062
Record name 6-Nitro-3-pyridinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912545-87-0
Record name 6-Nitro-3-pyridinethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912545-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro-3-pyridinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridinethiol, 6-nitro-
Reactant of Route 2
Reactant of Route 2
3-Pyridinethiol, 6-nitro-
Reactant of Route 3
3-Pyridinethiol, 6-nitro-
Reactant of Route 4
3-Pyridinethiol, 6-nitro-
Reactant of Route 5
Reactant of Route 5
3-Pyridinethiol, 6-nitro-
Reactant of Route 6
3-Pyridinethiol, 6-nitro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.